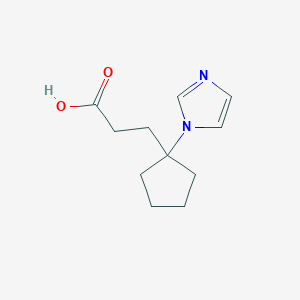![molecular formula C15H12N2O B11790973 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their broad range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction typically proceeds under reflux conditions at elevated temperatures (140-220°C) for several hours .
Another method involves the use of N,N-dimethylformamide (DMF) and sulfur, which facilitates the formation of the benzimidazole ring . This method is versatile and can be used to synthesize a wide range of benzimidazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives in the presence of oxidizing agents.
Reduction: Reduction reactions can convert the benzimidazole ring to other functional groups.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfur and DMF.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with proteins and enzymes, leading to inhibition of their activity . For example, benzimidazole derivatives have been shown to inhibit proton pumps, leading to reduced gastric acid secretion . Additionally, the compound can induce apoptosis in cancer cells by promoting DNA condensation and fragmentation .
Comparison with Similar Compounds
1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone can be compared with other benzimidazole derivatives:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antimicrobial agent with a benzimidazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H12N2O/c1-10(18)11-6-8-12(9-7-11)15-16-13-4-2-3-5-14(13)17-15/h2-9H,1H3,(H,16,17) |
InChI Key |
WBDDIPNQSHHUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)
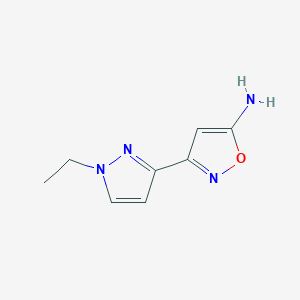
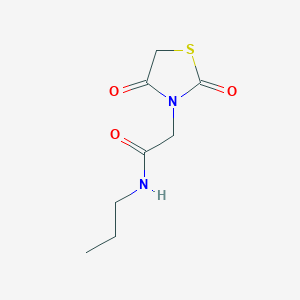

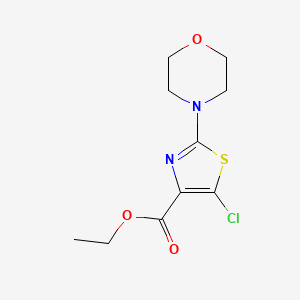


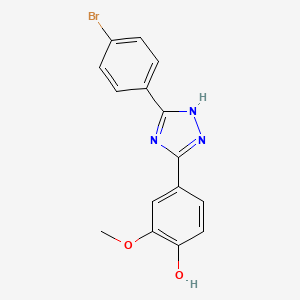
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)


